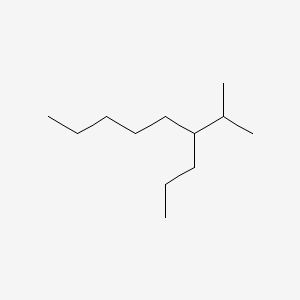
4-(Propan-2-yl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)nonane is an organic compound that belongs to the class of alkanes. It is a branched hydrocarbon with a molecular formula of C12H26. The structure consists of a nonane chain with an isopropyl group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)nonane can be achieved through various methods, including:
Alkylation of Nonane: One common method involves the alkylation of nonane with isopropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under anhydrous conditions to prevent side reactions.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable nonane derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance the reaction efficiency and yield. The specific conditions and catalysts used can vary depending on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as 4-(bromo-propan-2-yl)nonane.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Halogenation: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(Propan-2-yl)nonane has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)nonane depends on the specific reactions it undergoes. For example:
Oxidation: The compound undergoes electron transfer processes, leading to the formation of oxidized products.
Substitution: The isopropyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Comparison with Similar Compounds
4-(Propan-2-yl)nonane can be compared with other similar alkanes, such as:
4-(Methyl)nonane: Similar structure but with a methyl group instead of an isopropyl group.
4-(Ethyl)nonane: Similar structure but with an ethyl group instead of an isopropyl group.
4-(Butyl)nonane: Similar structure but with a butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific branching and the presence of the isopropyl group, which can influence its reactivity and physical properties compared to other branched alkanes .
Properties
CAS No. |
62184-71-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-propan-2-ylnonane |
InChI |
InChI=1S/C12H26/c1-5-7-8-10-12(9-6-2)11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
BXYKZQOGHMLDIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


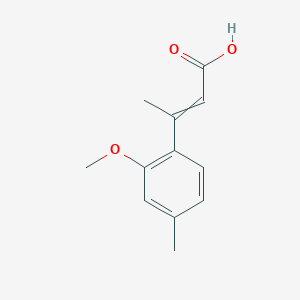
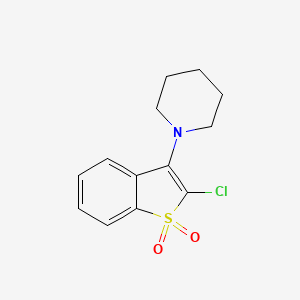
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole](/img/structure/B14546623.png)
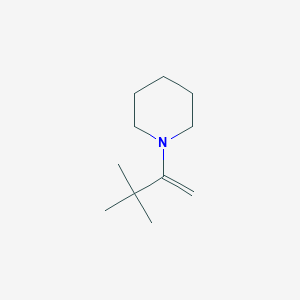
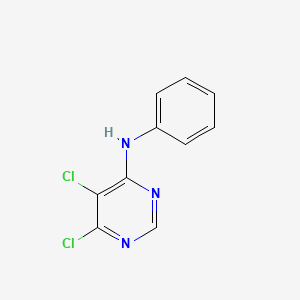
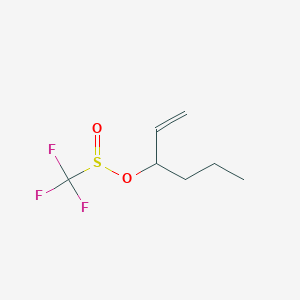
silane](/img/structure/B14546644.png)
![3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid](/img/structure/B14546650.png)
![N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine](/img/structure/B14546658.png)
![1H-Imidazole, 1-ethenyl-2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-](/img/structure/B14546669.png)
![1H-Imidazo[4,5-b]pyrazine-2-methanol, 1,5,6-trimethyl-](/img/structure/B14546672.png)
![(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(phenyl)methanone](/img/structure/B14546674.png)
![1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline](/img/structure/B14546676.png)
![Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoate](/img/structure/B14546687.png)
